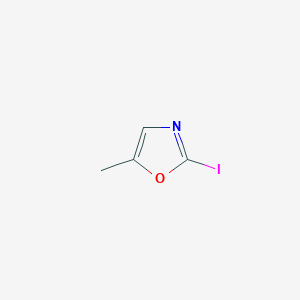
2-Iodo-5-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with an iodine atom at the second position and a methyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methyl-1,3-oxazole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1,3-oxazole. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the cyclization of 2-iodo-3-methylpropenal with an appropriate amine and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with dienophiles to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Cycloaddition Reactions: Dienophiles like maleic anhydride under thermal or photochemical conditions.
Major Products Formed
Substitution Reactions: Products include 2-azido-5-methyl-1,3-oxazole and 2-thio-5-methyl-1,3-oxazole.
Oxidation Reactions: Products include 2-iodo-5-carboxy-1,3-oxazole.
Cycloaddition Reactions: Products include fused heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
2-Iodo-5-methyl-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target . The oxazole ring can also engage in π-π interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
2-Iodo-5-methyl-1,3-oxazole can be compared with other similar compounds:
Isoxazole: An analog with the nitrogen atom in position 2.
Thiazole: An analog with the oxygen replaced by a sulfur atom.
Benzoxazole: Where the oxazole is fused to a benzene ring.
Oxazoline: Which has one double bond reduced.
Oxazolidine: Which has both double bonds reduced.
Oxazolone: An analog with a carbonyl group.
Uniqueness
This compound is unique due to the presence of both an iodine atom and a methyl group on the oxazole ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
1601022-89-2 |
|---|---|
Fórmula molecular |
C4H4INO |
Peso molecular |
208.99 g/mol |
Nombre IUPAC |
2-iodo-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C4H4INO/c1-3-2-6-4(5)7-3/h2H,1H3 |
Clave InChI |
ZGZXJLBRWYRNNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(O1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


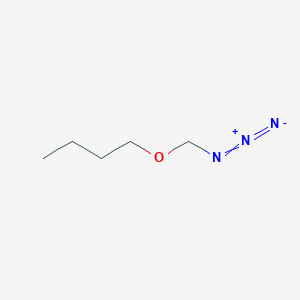
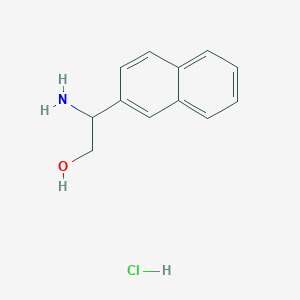
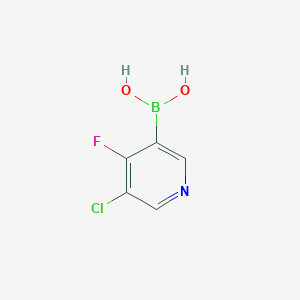
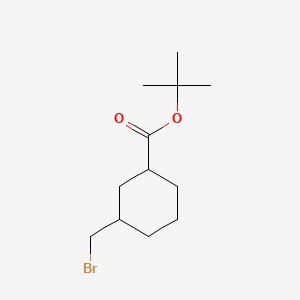
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
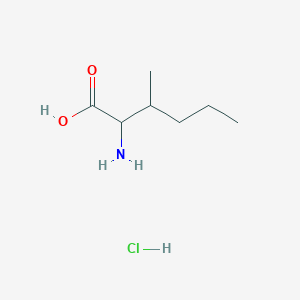
![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)
![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)
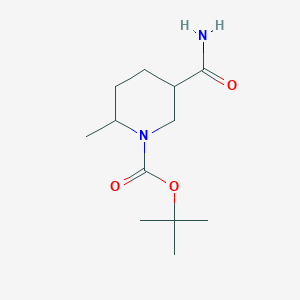
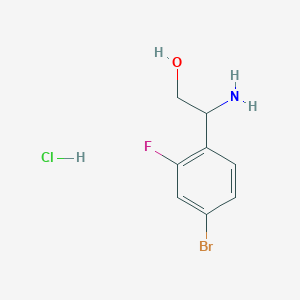
![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
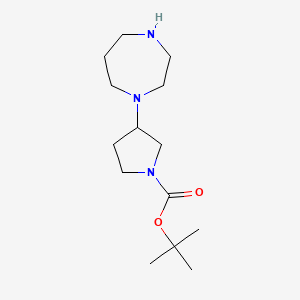
![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
